molecular formula C8H9N5O B13880434 3-amino-1H-indazole-5-carbohydrazide CAS No. 1210843-88-1

3-amino-1H-indazole-5-carbohydrazide

Cat. No.: B13880434
CAS No.: 1210843-88-1
M. Wt: 191.19 g/mol
InChI Key: FAYMQLQCIJJSIZ-UHFFFAOYSA-N
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Description

3-amino-1H-indazole-5-carbohydrazide is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1H-indazole-5-carbohydrazide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-amino-1H-indazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino and carbohydrazide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted indazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1H-indazole-3-carbohydrazide
  • 5-amino-1H-1,2,4-triazole-3-carbohydrazide
  • 1H-indazole-5-carboxamide

Uniqueness

3-amino-1H-indazole-5-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

1210843-88-1

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

3-amino-1H-indazole-5-carbohydrazide

InChI

InChI=1S/C8H9N5O/c9-7-5-3-4(8(14)11-10)1-2-6(5)12-13-7/h1-3H,10H2,(H,11,14)(H3,9,12,13)

InChI Key

FAYMQLQCIJJSIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)NN)C(=NN2)N

Origin of Product

United States

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